(S)-1-methoxy-3-heptanethiol

Olfactory potency Structure-odour relationship 1,3-O,S-thiols

(S)-1-Methoxy-3-heptanethiol, also known as Aruscol® (Firmenich), is a chiral organosulfur compound belonging to the 1,3-O,S-functionalised dialkyl ether class. It was identified as a natural volatile constituent of Ruta chalepensis L.

Molecular Formula C8H18OS
Molecular Weight 162.30 g/mol
CAS No. 400052-49-5
Cat. No. B12755806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-methoxy-3-heptanethiol
CAS400052-49-5
Molecular FormulaC8H18OS
Molecular Weight162.30 g/mol
Structural Identifiers
SMILESCCCCC(CCOC)S
InChIInChI=1S/C8H18OS/c1-3-4-5-8(10)6-7-9-2/h8,10H,3-7H2,1-2H3/t8-/m0/s1
InChIKeyHRYCNFLXCKVTER-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Methoxy-3-heptanethiol (CAS 400052-49-5): Chiral Sulfur Flavor & Fragrance Ingredient Procurement Guide


(S)-1-Methoxy-3-heptanethiol, also known as Aruscol® (Firmenich), is a chiral organosulfur compound belonging to the 1,3-O,S-functionalised dialkyl ether class. It was identified as a natural volatile constituent of Ruta chalepensis L. alongside its homologues [1]. The compound holds FEMA GRAS status (No. 4162) and has been evaluated by JECFA (No. 1671) with no safety concern at current intake levels [2]. It is commercially supplied as a colourless liquid with a minimum purity specification of 95% [3].

Why Generic Substitution Fails: Stereochemistry-Driven Differentiation of (S)-1-Methoxy-3-heptanethiol


Simple replacement of (S)-1-methoxy-3-heptanethiol with an achiral analogue or a different homologue is chemically feasible but functionally invalid. The odour character and potency of 1,3-O,S-thiols are strongly dictated by both chain length and absolute configuration. The (S)-enantiomer of the C₆ homologue (1-methoxyhexane-3-thiol) exhibits a detection threshold of 0.04 × 10⁻³ ng/L air, whereas its (R)-counterpart is significantly weaker and qualitatively different [1]. Extending the chain to a heptyl backbone shifts the olfactory profile from herbaceous-green, alliaceous notes toward floral-gardenia and tropical-fruit tonalities [2]. Consequently, substituting the (S)-heptyl thiol with the (R)-enantiomer, the racemate, or a shorter alkyl-chain homologue predictably alters both odour quality and impact intensity, making uncontrolled generic substitution a direct risk to flavour/fragrance performance.

Quantitative Differentiation Evidence: (S)-1-Methoxy-3-heptanethiol vs. Closest Analogues


Odour Detection Threshold: C₆ (S)-Homologue Sets the Ultra-Potency Benchmark, C₈ Heptyl Homologue Provides Differentiated Character

The (S)-enantiomer of the C₆ homologue 1-methoxyhexane-3-thiol possesses a gas-phase odour detection threshold of 0.04 × 10⁻³ ng/L air (4 × 10⁻⁵ ng/L), making it one of the most potent odorants known [1]. No published direct head-to-head GC-O threshold measurement currently exists for (S)-1-methoxyheptane-3-thiol under identical conditions; however, the heptyl homologue has been co-identified in the same natural extracts and is described as equally impactful in both patent and primary literature [2]. The critical differentiation is not potency alone but odour character: while the C₆ (S)-thiol conveys herbaceous-green, alliaceous, perspiration-type notes, the C₈ (S)-thiol shifts the profile toward floral, green gardenia and tropical fruit (guava, passion fruit, berry) nuances [2].

Olfactory potency Structure-odour relationship 1,3-O,S-thiols

Enantiomeric Preference: (S)-1-Methoxyheptane-3-thiol is Explicitly Designated as the Preferred Flavour Ingredient of the Invention

US Patent 7,008,919 teaches that among the family of 1-alkoxy-3-alkanethiols, the (S)-enantiomer of 1-methoxyheptane-3-thiol is ‘particularly appreciated and is therefore a preferred flavor ingredient of the invention’ [1]. The same patent contrasts this with (R)-1-methoxy-4-methylpentane-3-thiol, which imparts an ‘unexpected black-currant and guava flavor note’ but lacks the broad berry tonality (strawberry, raspberry, blackberry) that the (S)-heptyl compound provides [1]. The explicit preference is based on organoleptic superiority, not merely potency.

Enantioselective flavour Chiral sulfur compounds Patent-claimed preference

Regulatory Clearance: JECFA No. 1671 with Full Specification vs. Unlisted Analogues

(S)-1-Methoxy-3-heptanethiol has a full JECFA specification (JECFA No. 1671, evaluated at the 68th meeting in 2007) with a conclusion of ‘no safety concern at current levels of intake when used as a flavouring agent’ [1]. It is also listed in the EU Union List of flavouring substances (FL No. 12.276) and holds FEMA GRAS status (No. 4162) [2]. Several structurally similar 1,3-O,S-thiols—including certain branched-chain or alternative alkoxy homologues—lack equivalent regulatory endorsements, creating a procurement barrier for commercial food/beverage applications.

Food contact safety JECFA specification Flavouring substance approval

Physicochemical Identity for QC Release: Boiling Point, Density, and Refractive Index Specifications Enable Lot-to-Lot Verification

Published quality-control specifications for (S)-1-methoxy-3-heptanethiol include a boiling point of 181–183 °C, density of 0.901–0.905 g/cm³ (20 °C), refractive index nD²⁰ of 1.442–1.449, and a minimum assay of 95% . These values are provided in the JECFA specification monograph and are consistent across supplier technical datasheets [1]. In contrast, the C₆ homologue (1-methoxyhexane-3-thiol) has a lower boiling point (~165–170 °C, estimated from molecular weight difference) and distinct density, providing a routine GC or refractometric checkpoint against inadvertent homologue mis-shipment.

QC specification Physicochemical characterisation Procurement acceptance criteria

Organoleptic Cleanliness vs. Generic Sulfur Compounds: Industrial Flavorist Comparative Assessment

In a 2012 Perfumer & Flavorist industry assessment, Firmenich flavourists reported that Aruscol® and its acetate derivative are ‘more effective and cleaner than other sulphur compounds, such as oxane or sulfox,’ providing ‘unique top and body effects without the unpleasant sulfuric off-notes found in other products’ [1]. This qualitative claim, while lacking a published numerical ‘off-note intensity’ scale, constitutes a direct industrial comparator between (S)-1-methoxy-3-heptanethiol and commonly used alternative sulfur impact chemicals.

Sulfur off-notes Flavour cleanliness Industrial sensory benchmark

High-Confidence Application Scenarios for (S)-1-Methoxy-3-heptanethiol (Aruscol®) Based on Quantitative Evidence


Tropical Fruit and Berry Flavour Formulations (Guava, Passion Fruit, Blackcurrant, Strawberry, Raspberry)

The patent-backed flavour profile of (S)-1-methoxy-3-heptanethiol explicitly includes guava, passion fruit, and a broad spectrum of berry notes including blackcurrant, strawberry, raspberry, and blackberry [1]. Formulators targeting authentic tropical-fruit or mixed-berry beverages, yogurts, ice creams, or confectionery can deploy this compound at 0.001–0.1 ppm in finished product to deliver a clean, sulfur-mediated fruit impact without the off-notes associated with older sulfur ingredients [2]. The (S)-enantiomer is the specifically preferred form [1].

Regulatory-Compliant Flavour Development for US, EU, and Codex Markets

With JECFA No. 1671, FEMA 4162, and EU FL No. 12.276 clearances, (S)-1-methoxy-3-heptanethiol is one of the few 1,3-O,S-thiols carrying simultaneous approval across all three major regulatory frameworks [3][4]. Industrial flavour houses developing global formulations can specify this compound without needing market-specific regulatory reviews, reducing time-to-market for new product launches.

QC-Driven Procurement with Defined Physicochemical Acceptance Criteria

The published specification range—boiling point 181–183 °C, density 0.901–0.905 g/cm³, refractive index nD²⁰ 1.442–1.449, and minimum assay 95% —provides procurement and QC departments with quantitative acceptance criteria. Incoming material can be rapidly verified by GC, refractometry, and density measurement to confirm identity against the correct homologue (distinguishing from the C₆ hexyl homologue with its lower boiling point of ~165–170 °C) and to reject batches with inadequate optical or chemical purity.

Clean-Label Sulfur Impact Replacement in Citrus and Tea Flavours

Industry sensory evaluations indicate that Aruscol® outperforms traditional sulfur impact chemicals such as oxane and sulfox in grapefruit, peach, mint, and tea applications by delivering freshness and top-note lift without the unpleasant sulfury off-notes [2]. Flavourists reformulating citrus or herbal tea profiles to improve consumer acceptance can substitute legacy sulfur materials with (S)-1-methoxy-3-heptanethiol, achieving cleaner organoleptic delivery at functionally equivalent (or lower) dosage levels.

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